Calmodulin from bovine testes

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

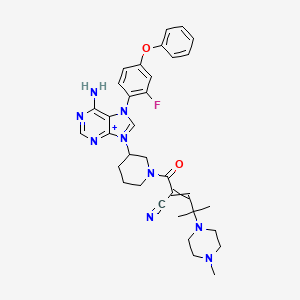

Molecular Formula |

C34H39FN9O2+ |

|---|---|

Molecular Weight |

624.7 g/mol |

IUPAC Name |

2-[3-[6-amino-7-(2-fluoro-4-phenoxyphenyl)purin-9-ium-9-yl]piperidine-1-carbonyl]-4-methyl-4-(4-methylpiperazin-1-yl)pent-2-enenitrile |

InChI |

InChI=1S/C34H39FN9O2/c1-34(2,42-16-14-40(3)15-17-42)19-24(20-36)33(45)41-13-7-8-25(21-41)43-23-44(30-31(37)38-22-39-32(30)43)29-12-11-27(18-28(29)35)46-26-9-5-4-6-10-26/h4-6,9-12,18-19,22-23,25H,7-8,13-17,21H2,1-3H3,(H2,37,38,39)/q+1 |

InChI Key |

LPWPEJBLPDGWSR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C=C(C#N)C(=O)N1CCCC(C1)[N+]2=CN(C3=C(N=CN=C32)N)C4=C(C=C(C=C4)OC5=CC=CC=C5)F)N6CCN(CC6)C |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Function of Calmodulin in Bovine Reproductive Tissues

Abstract

Calmodulin (CaM) is a ubiquitous, highly conserved calcium-binding protein that acts as a primary transducer of intracellular calcium (Ca²⁺) signals in all eukaryotic cells.[1] In the context of bovine reproduction, the precise regulation of cellular events by Ca²⁺/CaM signaling is fundamental to nearly every critical process, from gamete maturation to successful embryonic development. Dysregulation of these pathways can lead to diminished fertility, impacting both assisted reproductive technologies and natural breeding outcomes. This technical guide provides an in-depth exploration of calmodulin's multifaceted roles in bovine reproductive tissues. We will dissect its function in oocyte maturation, fertilization, and early embryogenesis, as well as its critical involvement in sperm capacitation, motility, and the acrosome reaction. Furthermore, this guide details robust, field-proven methodologies for the investigation of calmodulin, offering researchers and drug development professionals a validated framework for future studies.

Introduction: Calmodulin as a Master Regulator of Calcium Signaling

Calmodulin is a small (16.7 kDa) acidic protein that functions as a versatile intracellular Ca²⁺ sensor.[1] Its structure features four "EF-hand" motifs, each capable of binding a single Ca²⁺ ion. Upon binding to Ca²⁺, CaM undergoes a significant conformational change, exposing hydrophobic domains that allow it to interact with and modulate the activity of a vast array of downstream target proteins.[1] These targets include protein kinases, phosphatases, ion channels, and transcription factors, placing CaM at the nexus of numerous signaling pathways.[1] In bovine reproductive biology, these interactions are not merely ancillary but are central to the successful execution of complex physiological events.

Core Functions of Calmodulin in Bovine Female Reproduction

Oocyte Maturation and Meiotic Progression

The journey of a bovine oocyte from meiotic arrest to a fertilization-competent state is tightly orchestrated by intracellular Ca²⁺ fluctuations.[2][3] Calmodulin is a key interpreter of these signals.

-

Resumption of Meiosis: While chelation of intracellular calcium does not block germinal vesicle breakdown (GVBD) in bovine oocytes, the subsequent progression to Metaphase II (MII) is a Ca²⁺/CaM-dependent process.[4][5] Studies using CaM antagonists have shown that inhibiting CaM function prevents the emission of the first polar body, arresting oocytes at Metaphase I.[4][5][6]

-

CaM Kinase II (CaMKII) Activation: A primary effector of CaM in this process is the Ca²⁺/Calmodulin-dependent protein kinase II (CaMKII).[7] Upon activation by Ca²⁺/CaM, CaMKII phosphorylates key cell cycle proteins, helping to regulate the intricate choreography of chromosome segregation and spindle formation.[4][7] Culture of bovine oocytes in calcium-deficient medium suppresses polar body formation, highlighting the critical role of this signaling cascade.[5]

Fertilization and Oocyte Activation

Fertilization triggers a series of intracellular Ca²⁺ oscillations within the oocyte, a universal signal for egg activation.[2][8] This signaling cascade is necessary to release the oocyte from MII arrest, promote cortical granule exocytosis to prevent polyspermy, and initiate the first mitotic divisions of the embryo.[2]

-

Signal Transduction: The sperm factor, phospholipase C zeta (PLCζ), is believed to initiate the production of inositol trisphosphate (IP₃), which binds to its receptors on the endoplasmic reticulum (ER), causing the release of stored Ca²⁺.[8]

-

CaM-Mediated Events: The subsequent rise in intracellular Ca²⁺ activates calmodulin, which in turn stimulates downstream pathways. This includes the activation of CaMKII, which is crucial for the inactivation of M-phase promoting factor (MPF), allowing the cell cycle to progress.[4] The Ca²⁺/CaM pathway also influences the reorganization of the actin cytoskeleton required for polar body extrusion and cell division.[8]

Early Embryonic Development

The influence of Ca²⁺/CaM signaling extends beyond fertilization into the initial stages of embryonic life.[9][10][11] The precise, transient increases in intracellular Ca²⁺ are critical for regulating the cell cycle, cell fate specification, and morphogenesis during early development.[9][10] Calmodulin, acting through effectors like CaMKII and the phosphatase calcineurin, interprets these signals to guide the complex processes of blastomere cleavage and differentiation.[9][11]

Core Functions of Calmodulin in Bovine Male Reproduction

In spermatozoa, Ca²⁺/CaM signaling is indispensable for the acquisition of fertilizing ability.

Sperm Capacitation and Acrosome Reaction

Capacitation is a series of physiological changes that sperm must undergo in the female reproductive tract to become competent to fertilize an oocyte. This process is a prerequisite for the acrosome reaction, the exocytosis of the acrosomal vesicle which allows the sperm to penetrate the zona pellucida.[12]

-

Regulatory Role: Intracellular Ca²⁺ is a key regulator of both capacitation and the acrosome reaction.[12] Calmodulin acts as the primary sensor for these Ca²⁺ changes. Studies using CaM antagonists have demonstrated that inhibiting CaM function blocks the progression of both processes in frozen-thawed bovine spermatozoa.[12]

-

Identification of CaM-Binding Proteins: Proteomic studies have identified numerous calmodulin-binding proteins in bovine sperm, including proteins involved in sperm-egg recognition, zona pellucida binding, and the regulation of capacitation, underscoring the broad importance of CaM in sperm function.[13]

Sperm Motility and Hyperactivation

Sperm motility, particularly the vigorous, asymmetrical flagellar beating known as hyperactivation, is essential for navigating the oviduct and penetrating the oocyte's vestments.[14] This process is highly dependent on Ca²⁺.[14][15]

-

CaMKII's Role in Motility: CaMKII, activated by Ca²⁺/CaM, is a key regulator of sperm motility and flagellar hyperactivation.[16][17] It has been immunolocalized to the acrosomal region and the flagellum of bovine sperm.[15][16]

-

Mechanism of Action: Experiments with demembranated bovine sperm show that increasing free Ca²⁺ stimulates hyperactivation.[14] This effect is lost if flagellar CaM is extracted, but can be restored by adding exogenous CaM, directly demonstrating CaM's essential role in this process.[14] CaMKII is thought to mediate this by phosphorylating components of the dynein motor complex within the sperm flagellum.[17]

The dynamic localization of CaMKII during capacitation and the acrosome reaction is crucial for its function. Initially, it is localized in a way that prevents a premature acrosome reaction.[16][17] As capacitation proceeds and upon induction of the acrosome reaction, its localization shifts, consistent with its role in regulating these events.[17][18]

Experimental Methodologies

Investigating the function of calmodulin requires a multi-faceted approach combining localization, quantification, and functional assays. The following protocols provide a validated framework for studying CaM in bovine reproductive tissues.

Protocol: Immunohistochemistry (IHC) for CaM Localization in Bovine Ovarian Tissue

This protocol allows for the visualization of calmodulin distribution within the complex architecture of the bovine ovary.

Rationale: Formalin-fixed, paraffin-embedded tissue preserves morphology, allowing for precise localization of the target protein within specific cell types (e.g., granulosa cells, theca cells, oocytes). Peroxidase-based detection provides a robust and sensitive signal.

Materials:

-

Bovine ovarian tissue

-

10% Neutral Buffered Formalin (NBF)

-

Paraffin wax

-

Microtome

-

Xylene and graded ethanol series

-

Citrate buffer (10 mM, pH 6.0) for antigen retrieval

-

3% Hydrogen Peroxide (H₂O₂)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary antibody: Anti-Calmodulin antibody (validated for IHC)

-

Secondary antibody: HRP-conjugated goat anti-mouse/rabbit IgG

-

DAB (3,3'-Diaminobenzidine) substrate kit

-

Hematoxylin counterstain

-

Microscope

Procedure:

-

Fixation & Embedding: Fix fresh bovine ovarian tissue in 10% NBF for 24-48 hours.[19] Process through a graded ethanol series, clear with xylene, and embed in paraffin wax.

-

Sectioning: Cut 4-5 µm sections using a microtome and mount on charged glass slides.

-

Deparaffinization & Rehydration: Deparaffinize sections in xylene and rehydrate through a graded ethanol series to water.

-

Antigen Retrieval: Perform heat-induced epitope retrieval by immersing slides in citrate buffer (pH 6.0) and heating in a pressure cooker or water bath.

-

Peroxidase Block: Incubate sections in 3% H₂O₂ for 10-15 minutes to quench endogenous peroxidase activity. Wash with PBS.

-

Blocking: Block non-specific binding by incubating sections in blocking buffer for 30-60 minutes at room temperature.[20]

-

Primary Antibody Incubation: Incubate sections with the primary anti-calmodulin antibody (diluted in blocking buffer) overnight at 4°C in a humidified chamber.[20]

-

Secondary Antibody Incubation: Wash sections with PBS. Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[19][20]

-

Detection: Wash sections with PBS. Apply DAB substrate solution and monitor for color development (brown precipitate). Stop the reaction by rinsing with water.

-

Counterstaining & Mounting: Counterstain with hematoxylin, dehydrate through graded ethanol and xylene, and mount with a permanent mounting medium.

-

Analysis: Examine under a light microscope. Calmodulin-positive cells will exhibit a brown stain.

Self-Validation & Controls:

-

Negative Control: Omit the primary antibody to ensure the secondary antibody is not causing non-specific staining.

-

Isotype Control: Use a non-immune antibody of the same isotype and concentration as the primary antibody to control for non-specific Fc receptor binding.

-

Positive Control Tissue: Use a tissue known to have high CaM expression (e.g., brain tissue) to validate the staining protocol.[21]

Protocol: Western Blotting for CaM Quantification in Uterine Tissue

This protocol enables the relative quantification of calmodulin protein levels in bovine uterine biopsies.

Rationale: SDS-PAGE separates proteins by molecular weight. Transferring these proteins to a membrane allows for probing with a specific antibody to detect and quantify the protein of interest. Calmodulin's known molecular weight (16.7 kDa) and its Ca²⁺-dependent mobility shift on SDS-PAGE are key identifying features.[21]

Materials:

-

Bovine uterine tissue biopsies

-

RIPA lysis buffer with protease inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat dry milk in TBS-T)

-

Primary antibody: Anti-Calmodulin antibody (validated for Western Blot)

-

Loading control antibody (e.g., anti-β-actin or anti-GAPDH)

-

Secondary antibody: HRP-conjugated goat anti-mouse/rabbit IgG

-

ECL (Enhanced Chemiluminescence) substrate

-

Imaging system

Procedure:

-

Protein Extraction: Homogenize uterine tissue samples in ice-cold RIPA buffer. Centrifuge to pellet debris and collect the supernatant containing the protein lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

-

Electrophoresis: Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.

-

Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[22]

-

Primary Antibody Incubation: Incubate the membrane with the primary anti-calmodulin antibody and a loading control antibody overnight at 4°C with gentle agitation.[22]

-

Secondary Antibody Incubation: Wash the membrane 3 times with TBS-T. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[22][23]

-

Detection: Wash the membrane again with TBS-T. Apply ECL substrate and capture the chemiluminescent signal using an imaging system.

-

Analysis: Quantify band intensity using densitometry software. Normalize the calmodulin signal to the loading control (e.g., β-actin) for relative quantification.

Self-Validation & Controls:

-

Loading Control: Probing for a housekeeping protein (β-actin, GAPDH) ensures equal protein loading across lanes.

-

Positive Control: Include a lane with purified bovine calmodulin or a lysate from a high-expression tissue to confirm antibody reactivity.[24]

-

Molecular Weight Marker: A protein ladder is essential to confirm the band of interest is at the correct molecular weight (~17 kDa).

Protocol: Calmodulin-Binding Protein Pull-Down Assay

This affinity chromatography method identifies proteins that interact with calmodulin in a Ca²⁺-dependent manner from sperm lysates.[25][26]

Rationale: Calmodulin is immobilized on sepharose beads. A protein lysate is incubated with these beads in the presence of either Ca²⁺ or a Ca²⁺ chelator (EGTA/EDTA). Proteins that bind to CaM under specific Ca²⁺ conditions can be isolated, eluted, and identified by mass spectrometry or Western Blot.[13][25][26]

Materials:

-

Bovine sperm lysate

-

Calmodulin-sepharose beads

-

Homogenization Buffer (e.g., Tris-HCl, NaCl, protease inhibitors)

-

Binding Buffer (+Ca²⁺): Homogenization buffer + 2 mM CaCl₂

-

Binding Buffer (-Ca²⁺): Homogenization buffer + 2 mM EDTA or EGTA

-

Wash Buffer (corresponding to the binding buffer)

-

Elution Buffer (e.g., SDS sample buffer or high concentration EGTA buffer)

Procedure:

-

Bead Preparation: Wash the calmodulin-sepharose beads with the appropriate binding buffer (+Ca²⁺ or -Ca²⁺) to equilibrate them.[25]

-

Lysate Preparation: Prepare protein lysate from bovine sperm. Pre-clear the lysate by centrifugation to remove insoluble material.

-

Binding: Divide the lysate into two equal aliquots. Add CaCl₂ to one (+Ca²⁺) and EDTA to the other (-Ca²⁺).[26] Add the equilibrated beads to each lysate and incubate for 2-3 hours at 4°C with gentle rotation.[26]

-

Washing: Pellet the beads by gentle centrifugation. Discard the supernatant. Wash the beads extensively (3-5 times) with the corresponding wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads. For identification by Western Blot, this can be done by adding Laemmli sample buffer and boiling. For mass spectrometry, a gentler elution with a high concentration of EGTA can be used.

-

Analysis: Analyze the eluted proteins by SDS-PAGE and Western Blotting for a specific candidate protein, or by mass spectrometry for a global identification of CaM-binding partners.[13]

Self-Validation & Controls:

-

Ca²⁺ Dependence: The key control is the comparison between the +Ca²⁺ and -Ca²⁺ conditions. True Ca²⁺-dependent binders will be present in the +Ca²⁺ eluate but absent or significantly reduced in the -Ca²⁺ eluate.[25][26]

-

Control Beads: Incubate the lysate with sepharose beads that do not have calmodulin conjugated to them to identify proteins that bind non-specifically to the bead matrix itself.

Data Visualization

Signaling and Workflow Diagrams

Visualizing complex biological pathways and experimental procedures is crucial for comprehension and reproducibility.

Diagram 1: Ca²⁺/Calmodulin Signaling in Bovine Sperm Hyperactivation

Caption: Ca²⁺/CaM signaling cascade leading to sperm hyperactivation.

Diagram 2: Experimental Workflow for Calmodulin-Binding Protein Pull-Down

Caption: Step-by-step workflow for a CaM pull-down experiment.

Conclusion and Future Directions

Calmodulin is an indispensable mediator of Ca²⁺ signaling in bovine reproductive tissues, governing a wide spectrum of critical events from gamete maturation and function to the initiation of embryonic development. A thorough understanding of its mechanisms of action provides significant opportunities for improving reproductive efficiency in cattle. Future research should focus on identifying the complete repertoire of CaM-binding proteins in different reproductive cell types (the "CaM-interactome") and elucidating how these interactions are modulated during physiological and pathological states. Such knowledge is paramount for developing novel diagnostics and targeted therapeutic interventions to address infertility and improve the outcomes of assisted reproductive technologies in this economically vital species.

References

-

de Oliveira, R. A., et al. (2025). Heat shock affects the Ca 2+ /calmodulin-dependent protein kinase II dynamic during bovine sperm capacitation and acrosome reaction. Frontiers in Cell and Developmental Biology. [Link]

-

Miao, Y. L., et al. (2022). Calcium signaling in oocyte quality and functionality and its application. Frontiers in Endocrinology. [Link]

-

de Oliveira, R. A., et al. (2025). Heat shock affects the Ca2+/calmodulin-dependent protein kinase II dynamic during bovine sperm capacitation and acrosome reaction. PubMed. [Link]

-

Akter, Q. S., et al. (2017). Effect of calmodulin on the stimulation of capacitation and acrosome reaction of frozen thawed bull spermatozoa. Bangladesh Journal of Animal Science. [Link]

-

de Oliveira, R. A., et al. (2025). Heat shock affects the Ca2+/calmodulin-dependent protein kinase II dynamic during bovine sperm capacitation and acrosome reaction. PMC - NIH. [Link]

-

Lessard, C., et al. (2020). Study on the role of calmodulin in sperm function through the enrichment and identification of calmodulin-binding proteins in bovine ejaculated spermatozoa. PubMed. [Link]

-

Li, G., et al. (2024). Calcium promoting maturity of oocytes through calcium/calmodulin-dependent protein kinase II of yak (Bos grunniens). Taylor & Francis Online. [Link]

-

Li, G. P., et al. (2014). Dynamic analysis of Ca2+ level during bovine oocytes maturation and early embryonic development. NIH. [Link]

-

Tash, J. S., et al. (1988). Identification, Characterization, and Functional Correlation of Calmodulin-dependent Protein Phosphatase in Sperm. Semantic Scholar. [Link]

-

Bajpai, M., et al. (2005). Calcium/calmodulin and calmodulin kinase II stimulate hyperactivation in demembranated bovine sperm. PubMed. [Link]

-

Mattson, B. A., et al. (1984). Role of calcium and the calcium-calmodulin complex in resumption of meiosis, cumulus expansion, viability and hyaluronidase sensitivity of bovine cumulus-oocyte complexes. PubMed. [Link]

-

Leclerc, P., & Goupil, S. (2002). Distribution and Localization of Calmodulin-Binding Proteins in Bull Spermatozoa. Biology of Reproduction | Oxford Academic. [Link]

-

JoVE. (2022). Pull-Down: Calmodulin-Binding Proteins l Protocol Preview. YouTube. [Link]

-

Sun, Q. Y., et al. (2003). Involvement of Calcium/Calmodulin-Dependent Protein Kinase II (CaMKII) in Meiotic Maturation and Activation of Pig Oocytes. Biology of Reproduction | Oxford Academic. [Link]

-

Slusarski, D. C., & Pelegri, F. (2007). Calcium signaling in vertebrate embryonic patterning and morphogenesis. PubMed Central. [Link]

-

Zhang, M., et al. (2021). The Role of Ca2 + in Maturation and Reprogramming of Bovine Oocytes: A System Study of Low-Calcium Model. Frontiers in Cell and Developmental Biology. [Link]

-

Baccetti, B., et al. (2012). Ca2+/Calmodulin-Dependent Protein Kinase Kinases (CaMKKs) Effects on AMP-Activated Protein Kinase (AMPK) Regulation of Chicken Sperm Functions. PMC - PubMed Central. [Link]

-

Sun, Q. Y., et al. (2003). Involvement of Calcium/Calmodulin-Dependent Protein Kinase II (CaMKII) in Meiotic Maturation and Activation of Pig Oocytes. Biology of Reproduction. [Link]

-

Wikipedia. (n.d.). Calmodulin. Wikipedia. [Link]

-

Yuan, X., et al. (2019). Calcium Signaling in Vertebrate Development and Its Role in Disease. PubMed Central. [Link]

-

van den Eijnden, M. J., et al. (1985). Bovine Lens Calmodulin. Isolation, Partial Characterization and Calcium-Independent Binding to Lens Membrane Proteins. PubMed. [Link]

-

Zhang, M., et al. (2021). The Role of Ca2 + in Maturation and Reprogramming of Bovine Oocytes: A System Study of Low-Calcium Model. PMC - NIH. [Link]

-

Bandyopadhyay, J., et al. (2012). Mitochondria and calcium signaling in embryonic development. PubMed. [Link]

-

Kaleka, K. S., et al. (2012). Pull-down of Calmodulin-binding Proteins. PMC - NIH. [Link]

-

Whitaker, M. (2008). Introduction. Calcium signals and developmental patterning. PMC - PubMed Central - NIH. [Link]

-

Noland, T. D. (1985). REGULATION OF SPERM MOTILITY BY CALCIUM(II) AND CALMODULIN. YAIR. [Link]

-

Prospec Bio. (n.d.). CALM Bovine | CaM. Prospec Bio. [Link]

-

Furuya, E., et al. (2003). Evidence of the presence of calcium/calmodulin-dependent protein kinase IV in human sperm and its involvement in motility regulation. Company of Biologists Journals. [Link]

-

ResearchGate. (n.d.). Western blot from uterine biopsies of cows in the late (LLPs) or early... ResearchGate. [Link]

-

ResearchGate. (n.d.). Immunohistochemical staining of gelsolin, calmodulin, and thioredoxin. ResearchGate. [Link]

-

Riss, T. L., & Baumrucker, C. R. (1982). Calmodulin purification and quantitation from bovine mammary tissue. PubMed. [Link]

-

Sharma, B. B., et al. (2020). Optimization of a Western blot protocol for the detection of low levels of tissue factor in human cells. NIH. [Link]

-

Kajbafzadeh, M., et al. (2022). Decellularized bovine ovarian niche restored the function of cumulus and endothelial cells. BMC Research Notes. [Link]

-

Weber, F., et al. (2018). Immunohistochemical visualization of insulin receptors in formalin-fixed bovine ovaries post mortem and in granulosa cells collected in vivo. PubMed. [Link]

-

Lin, Y. F., et al. (2015). Calmodulin modulates the Ca2+-dependent inactivation and expression level of bovine CaV2.2 expressed in HEK293T cells. PubMed Central. [Link]

-

Ilha, M. R., et al. (2016). Histological and immunohistochemical evaluation of granulosa cells during different stages of folliculogenesis in bovine ovaries. PubMed. [Link]

Sources

- 1. Calmodulin - Wikipedia [en.wikipedia.org]

- 2. Dynamic analysis of Ca2+ level during bovine oocytes maturation and early embryonic development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Role of Ca2 + in Maturation and Reprogramming of Bovine Oocytes: A System Study of Low-Calcium Model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. academic.oup.com [academic.oup.com]

- 6. Role of calcium and the calcium-calmodulin complex in resumption of meiosis, cumulus expansion, viability and hyaluronidase sensitivity of bovine cumulus-oocyte complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Calcium signaling in oocyte quality and functionality and its application - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Calcium signaling in vertebrate embryonic patterning and morphogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mitochondria and calcium signaling in embryonic development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Introduction. Calcium signals and developmental patterning - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Effect of calmodulin on the stimulation of capacitation and acrosome reaction of frozen thawed bull spermatozoa | Bangladesh Journal of Animal Science [banglajol.info]

- 13. Study on the role of calmodulin in sperm function through the enrichment and identification of calmodulin-binding proteins in bovine ejaculated spermatozoa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Calcium/calmodulin and calmodulin kinase II stimulate hyperactivation in demembranated bovine sperm - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Ca2+/Calmodulin-Dependent Protein Kinase Kinases (CaMKKs) Effects on AMP-Activated Protein Kinase (AMPK) Regulation of Chicken Sperm Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | Heat shock affects the Ca2+/calmodulin-dependent protein kinase II dynamic during bovine sperm capacitation and acrosome reaction [frontiersin.org]

- 17. Heat shock affects the Ca2+/calmodulin-dependent protein kinase II dynamic during bovine sperm capacitation and acrosome reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Heat shock affects the Ca2+/calmodulin-dependent protein kinase II dynamic during bovine sperm capacitation and acrosome reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Immunohistochemical visualization of insulin receptors in formalin-fixed bovine ovaries post mortem and in granulosa cells collected in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Decellularized bovine ovarian niche restored the function of cumulus and endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Calmodulin purification and quantitation from bovine mammary tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Optimization of a Western blot protocol for the detection of low levels of tissue factor in human cells - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. prospecbio.com [prospecbio.com]

- 25. youtube.com [youtube.com]

- 26. Pull-down of Calmodulin-binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]

A Researcher's Guide to Calmodulin: Native vs. Recombinant Sourcing

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Calmodulin (CaM) is a ubiquitous and highly conserved calcium-binding protein that plays a pivotal role in a myriad of cellular signaling pathways. Its function as a primary intracellular calcium sensor makes it a critical component in research and a potential target for therapeutic intervention. For investigators utilizing calmodulin in their studies, a crucial decision lies in the selection of the protein source: native calmodulin isolated from tissues such as bovine testes or recombinant calmodulin expressed in systems like Escherichia coli. This guide provides a comprehensive technical comparison of these two sources, delving into the nuances of their purification, biochemical properties, and functional implications. By understanding the inherent differences, particularly in post-translational modifications, researchers can make more informed decisions to ensure the scientific integrity and success of their experimental designs.

Introduction: The Central Role of Calmodulin in Cellular Signaling

Calmodulin is a small, acidic protein of approximately 16.7 kDa that is expressed in all eukaryotic cells. Its remarkable ability to bind up to four calcium ions via its EF-hand motifs triggers a significant conformational change, enabling it to interact with and modulate the activity of a vast array of downstream target proteins.[1] This places calmodulin at the heart of numerous physiological processes, including but not limited to:

-

Signal Transduction: Acting as a key transducer of calcium signals.

-

Gene Expression: Influencing transcription factors and gene regulation.

-

Cell Cycle Progression: Participating in the control of cell division.

-

Muscle Contraction: Regulating the activity of myosin light chain kinase.[1]

-

Neuronal Function: Modulating neurotransmitter release and synaptic plasticity.

Given its central role, the use of purified calmodulin is indispensable for a wide range of in vitro assays, structural studies, and drug screening campaigns. The choice between native and recombinant calmodulin is not merely one of convenience or cost, but a critical experimental variable with the potential to significantly impact results.

Purification Methodologies: A Comparative Overview

The purification strategy is a fundamental determinant of the final protein's purity, yield, and activity. The methodologies for native and recombinant calmodulin differ significantly, reflecting their distinct starting materials.

Purification of Native Calmodulin from Bovine Testes

Bovine testes are a rich source of native calmodulin, and its purification typically involves a multi-step chromatographic process. A common and effective method relies on the calcium-dependent hydrophobic properties of calmodulin.

Experimental Protocol: Purification of Native Calmodulin

-

Tissue Homogenization: Bovine testes are homogenized in a buffered solution containing protease inhibitors to prevent degradation.

-

Clarification: The homogenate is clarified by high-speed centrifugation to remove cellular debris.

-

Ammonium Sulfate Precipitation: A fractional ammonium sulfate precipitation is often employed to enrich for calmodulin and remove bulk protein contaminants.

-

Hydrophobic Interaction Chromatography (HIC): This is the key purification step. The clarified supernatant, in the presence of Ca²⁺, is loaded onto a hydrophobic matrix, such as Phenyl-Sepharose. In the presence of calcium, calmodulin exposes hydrophobic patches, allowing it to bind to the resin.

-

Washing: The column is extensively washed with a buffer containing Ca²⁺ to remove non-specifically bound proteins.

-

Elution: Calmodulin is eluted from the column using a buffer containing a calcium chelator, such as EGTA. The chelation of Ca²⁺ reverses the conformational change in calmodulin, masking its hydrophobic patches and causing it to dissociate from the resin.[2]

-

Further Purification (Optional): Additional steps, such as ion-exchange chromatography or size-exclusion chromatography, can be used to achieve higher purity.

Expression and Purification of Recombinant Calmodulin from E. coli

The expression of calmodulin in E. coli offers a highly scalable and cost-effective alternative to purification from native sources. The process involves the transformation of bacteria with a plasmid containing the calmodulin gene, induction of protein expression, and subsequent purification.

Experimental Protocol: Expression and Purification of Recombinant Calmodulin

-

Transformation and Culture: E. coli (commonly BL21(DE3) strain) is transformed with an expression vector (e.g., a pET vector) containing the bovine calmodulin gene. A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of growth medium.

-

Induction of Expression: When the bacterial culture reaches a specific optical density (typically OD₆₀₀ of 0.6-0.8), protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Cell Lysis: After a period of incubation to allow for protein expression, the bacterial cells are harvested by centrifugation and lysed, often by sonication or high-pressure homogenization, in a buffer containing protease inhibitors.

-

Clarification: The lysate is clarified by centrifugation to remove insoluble cellular components.

-

Affinity Chromatography: A common strategy for purifying recombinant calmodulin is to use an affinity tag, such as a polyhistidine-tag (His-tag), fused to the protein. The clarified lysate is passed through a column containing a resin with immobilized metal ions (e.g., Ni-NTA), which binds the His-tagged calmodulin.

-

Washing: The column is washed with a buffer containing a low concentration of imidazole to remove non-specifically bound bacterial proteins.

-

Elution: The recombinant calmodulin is eluted from the column using a buffer with a high concentration of imidazole, which competes with the His-tag for binding to the resin.

-

Tag Removal (Optional): If the affinity tag is undesirable for downstream applications, it can be removed by enzymatic cleavage if a specific protease cleavage site has been engineered between the tag and the calmodulin sequence. This is followed by an additional chromatography step to separate the cleaved tag and the protease from the calmodulin.

-

Alternative to Affinity Tags: Purification can also be achieved using methods similar to those for native calmodulin, such as hydrophobic interaction chromatography.[3]

A Head-to-Head Comparison: Native vs. Recombinant Calmodulin

While both purification strategies can yield highly pure calmodulin, the resulting proteins are not necessarily identical. The primary differences lie in post-translational modifications (PTMs), which can have significant functional consequences.

| Feature | Native Calmodulin (from Bovine Testes) | Recombinant Calmodulin (from E. coli) |

| Primary Sequence | Identical to the canonical bovine calmodulin sequence. | Typically identical to the canonical bovine calmodulin sequence, though may include an N-terminal methionine if not processed. |

| Post-Translational Modifications (PTMs) | Contains eukaryotic PTMs, most notably trimethylation of Lysine 115.[2] May also have other modifications like phosphorylation and acetylation.[4][5] | Generally lacks eukaryotic PTMs. N-terminal acetylation can occur but is not guaranteed and depends on the N-terminal sequence.[6][7] |

| Purity | Typically >95%.[8] | Can achieve >98% purity.[9] |

| Yield | Lower and dependent on the amount of starting tissue. | High yield and easily scalable.[3] |

| Cost | Generally more expensive due to the cost of tissue and more complex purification. | More cost-effective for large-scale production. |

| Lot-to-Lot Consistency | Can have some variability depending on the source tissue and purification batch. | Generally high lot-to-lot consistency. |

| Potential Contaminants | Other bovine proteins and biomolecules. | E. coli proteins and endotoxins (lipopolysaccharides). |

The Critical Role of Post-Translational Modifications (PTMs)

The most significant and functionally relevant distinction between native and recombinant calmodulin is the presence or absence of PTMs. Eukaryotic cells possess a complex machinery for modifying proteins after translation, which is largely absent in E. coli.

-

Trimethylation of Lysine 115: Native this compound is known to be trimethylated at lysine residue 115.[2] This modification introduces a permanent positive charge at this position. While a study has shown that mutating this residue to glutamine (removing the charge) does not abolish the activation of cyclic nucleotide phosphodiesterase and myosin light chain kinase in vitro, the full physiological significance of this modification across all of calmodulin's diverse interactions is not completely understood.[2] The absence of this trimethylation in recombinant calmodulin from E. coli represents a clear biochemical difference.

-

Phosphorylation: Native calmodulin can be phosphorylated in vivo.[1] Phosphorylation has been shown to decrease the affinity of calmodulin for some of its target enzymes, thereby modulating its regulatory activity.[5] Recombinant calmodulin from E. coli will not be phosphorylated unless a specific kinase is co-expressed.

-

N-terminal Acetylation: A large proportion of eukaryotic proteins are N-terminally acetylated, a modification that can influence protein stability and function. While E. coli does have some capacity for N-terminal acetylation, it is not as widespread as in eukaryotes and is dependent on the N-terminal amino acid sequence.[6] Therefore, recombinant calmodulin may or may not be N-terminally acetylated, introducing potential heterogeneity.

Functional Implications for Research and Drug Development

The choice between native and recombinant calmodulin should be guided by the specific application and the desired level of biological relevance.

-

For studies where physiological relevance is paramount , such as investigating the interaction of calmodulin with a novel binding partner or screening for drugs that modulate calmodulin activity in a cellular context, native calmodulin is often the preferred choice . The presence of native PTMs may be critical for recapitulating the true binding affinity and regulatory dynamics.

-

For applications where high purity, large quantities, and lot-to-lot consistency are the primary concerns , such as in structural biology (X-ray crystallography, NMR), as a reagent in standardized enzyme assays, or for generating calmodulin-binding domains for affinity chromatography, recombinant calmodulin is generally more suitable . Its lower cost and scalability are also significant advantages.

It is crucial for researchers to be aware of the potential for functional differences. For instance, a drug candidate that binds to recombinant calmodulin may exhibit a different affinity or efficacy when tested against the post-translationally modified native protein. Therefore, it is often advisable to validate key findings using both forms of the protein.

Conclusion: A Matter of Experimental Context

Neither native nor recombinant calmodulin is inherently superior; the optimal choice is dictated by the specific experimental question. Native this compound offers the advantage of a more physiologically relevant post-translational modification profile, which may be crucial for certain functional studies. In contrast, recombinant calmodulin provides a highly pure, consistent, and scalable source of the protein, making it ideal for a wide range of biochemical and structural applications.

References

- Engen, J. R., Smith, D. L., & Middleton, W. M. (1994). Characterization of trimethyllysine 115 in calmodulin by 14N and 13C NMR spectroscopy. Journal of Biological Chemistry, 269(7), 4993-4999.

-

UniProt Consortium. (n.d.). P62157 (CALM_BOVIN). UniProtKB. Retrieved from [Link]

-

Aladdin Scientific. (n.d.). This compound. Biocompare. Retrieved from [Link]

- Giglione, C., Boularot, A., & Meinnel, T. (2002). N-terminal acetylation of ectopic recombinant proteins in Escherichia coli. FEBS letters, 529(2-3), 341-345.

- Quadroni, M., L'Hostis, E. L., Corti, C., Myagkikh, I., Durussel, I., Cox, J., ... & Carafoli, E. (1998). Phosphorylation of calmodulin alters its potency as an activator of target enzymes. Biochemistry, 37(18), 6523-6532.

- Johnson, M., Coulton, J. W., & Geeves, M. A. (2010). Production of amino-terminally acetylated recombinant proteins in E. coli. PloS one, 5(12), e15801.

- Planque, S. A., Nishiyama, Y., & Ihara, M. (1995). The phosphorylation of calmodulin and calmodulin fragments by kinase fractions from bovine brain. Biochimica et Biophysica Acta (BBA)-Protein Structure and Molecular Enzymology, 1252(2), 237-244.

- Larsen, M. R., & Trelle, M. B. (2010). Mass spectrometry for post-translational modifications. Methods in molecular biology (Clifton, N.J.), 604, 135-152.

- Vasc, D., & Polko, J. (2019). Common post-translational modifications (PTMs) of proteins: analysis by up-to-date analytical techniques with an emphasis on barley. Journal of agricultural and food chemistry, 67(45), 12293-12308.

- Johnson, M., Coulton, J. W., & Geeves, M. A. (2010). Targeted amino-terminal acetylation of recombinant proteins in E. coli. PloS one, 5(12), e15801.

- Hennrich, M. L., & Gavin, A. C. (2015). Quantitative mass spectrometry of posttranslational modifications: keys to confidence. Science signaling, 8(371), re5-re5.

-

Barnes, S. (2003). Posttranslational modification of proteins. UAB: [Link]

- Van Eldik, L. J., & Watterson, D. M. (1980). Comparative biochemistry of calmodulins and calmodulin-like proteins. Annals of the New York Academy of Sciences, 356(1), 36-42.

-

Addgene. (n.d.). Acetylation stabilises calmodulin-regulated calcium signalling. Retrieved from [Link]

- Johnson, M., Coulton, J. W., & Geeves, M. A. (2010). Targeted amino-terminal acetylation of recombinant proteins in E. coli. PloS one, 5(12), e15801.

- Vasc, D., & Polko, J. (2019). Common Post-translational Modifications (PTMs) of Proteins: Analysis by Up-to-Date Analytical Techniques with an Emphasis on Barley. Journal of Agricultural and Food Chemistry, 67(45), 12293-12308.

- Van Eldik, L. J., & Watterson, D. M. (1980). Comparative biochemistry of calmodulins and calmodulin-like proteins. Annals of the New York Academy of Sciences, 356(1), 36-42.

- Wang, L., Liu, M., & Chen, J. (2000). High-level expression of human calmodulin in E. coli and its effects on cell proliferation. World journal of gastroenterology, 6(4), 588.

- Gevaert, K., & Vandekerckhove, J. (2000). Acetylation stabilises calmodulin-regulated calcium signalling. The FEBS journal, 267(16), 5193-5203.

- Walsh, G. (2008). Post-translational modifications of recombinant proteins: significance for biopharmaceuticals. Drug discovery today, 13(15-16), 669-676.

-

Bio-Rad. (n.d.). Native Bovine Calmodulin. Retrieved from [Link]

- Linse, S., Helmersson, A., & Forsén, S. (1991). Calcium binding to calmodulin and its globular domains. Journal of Biological Chemistry, 266(13), 8050-8054.

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. Characterization of trimethyllysine 115 in calmodulin by 14N and 13C NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. biocompare.com [biocompare.com]

- 5. Phosphorylation of calmodulin alters its potency as an activator of target enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. N-terminal acetylation of ectopic recombinant proteins in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Production of amino-terminally acetylated recombinant proteins in E. coli - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Calcium binding to calmodulin and its globular domains - PubMed [pubmed.ncbi.nlm.nih.gov]

The Orchestration of Cellular Signaling: A Technical Guide to the Post-Translational Modifications of Bovine Calmodulin

For Researchers, Scientists, and Drug Development Professionals

Introduction: Calmodulin as a Central Mediator of Calcium Signaling

Calmodulin (CaM) is a ubiquitous, highly conserved calcium-binding protein that acts as a primary sensor of intracellular Ca²⁺ fluctuations in all eukaryotic cells.[1] This small, dumbbell-shaped protein, with a molecular weight of approximately 16.7 kDa, is comprised of 148 amino acids forming two globular domains connected by a flexible central linker.[1] Each domain contains two "EF-hand" motifs, which are high-affinity binding sites for calcium ions.[1] The binding of Ca²⁺ to these sites induces a significant conformational change in calmodulin, exposing hydrophobic patches that are crucial for its interaction with a vast array of target proteins.[2][3] This interaction modulates the activity of its targets, thereby regulating a multitude of critical cellular processes, including metabolism, inflammation, apoptosis, muscle contraction, and memory.[1]

Bovine calmodulin, readily purified from brain tissue, serves as a vital model for studying the intricacies of calcium signaling.[4][5] Beyond the fundamental regulation by Ca²⁺ binding, the functional repertoire of calmodulin is exquisitely fine-tuned by a variety of post-translational modifications (PTMs).[1][2] These covalent modifications, which include phosphorylation, acetylation, methylation, and ubiquitination, add a further layer of complexity to calmodulin's regulatory capacity.[1][6] Understanding these PTMs is paramount for researchers and drug development professionals, as they can significantly alter calmodulin's structure, calcium affinity, and its interaction with downstream effectors, thereby influencing both physiological and pathological states.[2][7] This technical guide provides an in-depth exploration of the major PTMs of bovine calmodulin, their functional consequences, and the methodologies employed for their investigation.

Phosphorylation: A Reversible Switch Modulating Target Selectivity

Phosphorylation is a key reversible PTM that plays a critical role in regulating calmodulin's function.[8] This modification, catalyzed by various protein kinases, can occur on serine, threonine, and tyrosine residues, leading to altered interactions with specific target proteins.[2][8]

Key Phosphorylation Sites and Their Functional Impact

Several phosphorylation sites have been identified on calmodulin, each with distinct effects on its activity.[2] Casein kinase II (CK II) is a prominent serine/threonine kinase that phosphorylates calmodulin at multiple sites, including Thr79, Ser81, and Ser101.[2] Phosphorylation at Ser101, located within the third EF-hand, can influence CaM's affinity for calcium.[2]

Tyrosine phosphorylation, mediated by receptor tyrosine kinases like the insulin and epidermal growth factor receptors, as well as non-receptor kinases, also plays a crucial role.[8] The two tyrosine residues in calmodulin, Tyr99 and Tyr138, are key targets.[2]

The functional consequences of phosphorylation are highly dependent on the specific site of modification and the target protein .[9] For instance, phosphorylation of calmodulin on serine/threonine residues by casein kinase II has been shown to decrease its ability to activate Ca²⁺/calmodulin-dependent protein kinase II (CaM-kinase II).[9] This is primarily due to a decreased affinity for the kinase.[9] In contrast, tyrosine phosphorylation by the insulin receptor kinase can lead to an increase in the maximal velocity (Vmax) of CaM-kinase II activation without altering the affinity.[9]

Summary of Key Phosphorylation Sites and Their Effects

| Modification Site | Kinase(s) | Effect on CaM Function | References |

| Thr79, Ser81, Ser101 | Casein Kinase II (CK II) | Modulates calcium affinity and target protein interactions. | [2] |

| Tyr99, Tyr138 | Insulin Receptor Kinase, Epidermal Growth Factor Receptor | Alters interaction with and activation of specific target proteins like CaM-kinase II. | [2][8][9] |

| Serine/Threonine residues | Myosin Light-Chain Kinase | Can influence the activation of downstream targets. | [8] |

Experimental Workflow: Analysis of Calmodulin Phosphorylation

The following workflow outlines a typical approach for studying the phosphorylation of bovine calmodulin.

Caption: Workflow for the analysis of calmodulin phosphorylation.

Detailed Protocol: In Vitro Phosphorylation of Bovine Calmodulin

This protocol provides a general framework for the in vitro phosphorylation of purified bovine calmodulin.

Materials:

-

Purified bovine calmodulin

-

Active protein kinase (e.g., Casein Kinase II)

-

Kinase reaction buffer (specific to the kinase)

-

ATP (including [γ-³²P]ATP for radioactive detection)

-

Quenching solution (e.g., SDS-PAGE loading buffer)

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the purified calmodulin, the active kinase, and the kinase reaction buffer.

-

Initiation: Start the reaction by adding ATP (and [γ-³²P]ATP if applicable).

-

Incubation: Incubate the reaction mixture at the optimal temperature for the kinase (typically 30°C or 37°C) for a specified time (e.g., 30-60 minutes).

-

Termination: Stop the reaction by adding a quenching solution.

-

Analysis: Analyze the reaction products by SDS-PAGE followed by autoradiography to visualize the phosphorylated calmodulin. For identification of phosphorylation sites, the sample can be subjected to in-gel digestion and subsequent analysis by mass spectrometry.

Acetylation: A Regulator of Synaptic Plasticity and Learning

Acetylation, the addition of an acetyl group to a lysine residue, is another crucial PTM of calmodulin that has been implicated in vital neuronal functions.[10][11]

Key Acetylation Sites and Their Functional Consequences

Recent studies have highlighted the importance of calmodulin acetylation in regulating synaptic plasticity and learning.[10][11] Acetylation of calmodulin can enhance its binding affinity for CaMKIIα, a key protein kinase involved in these processes.[10] This modification is dynamic and can be upregulated in response to neural activity in a manner dependent on the NMDA receptor.[10]

Summary of Key Acetylation Sites and Their Effects

| Modification Site | Acetyltransferase | Effect on CaM Function | References |

| Lysine residues | p300/CBP-associated factor (PCAF) | Increases binding affinity for CaMKIIα, impacting synaptic plasticity and learning. | [10][11] |

Experimental Workflow: Investigating Calmodulin Acetylation

The following diagram illustrates a typical workflow for studying calmodulin acetylation.

Caption: Workflow for investigating calmodulin acetylation.

Methylation: Fine-Tuning Calcium Signaling

Methylation, the addition of a methyl group, is another important PTM that can modulate calmodulin's function.[12]

Types of Methylation and Their Functional Significance

Calmodulin can undergo both carboxylmethylation and lysine methylation.[2][13] Carboxylmethylation has been shown to decrease the activation of cAMP phosphodiesterase in the brain.[2] Trimethylation of a specific lysine residue (Lys115) is a well-characterized modification that can influence calmodulin's interaction with its target proteins.[14][15] However, studies have shown that the absence of this trimethylation does not seem to be critical for the survival of vertebrate cells, suggesting a more subtle regulatory role.[14][15]

Summary of Key Methylation Events and Their Effects

| Modification Type | Modification Site | Enzyme | Effect on CaM Function | References |

| Carboxylmethylation | Glutamyl residues | Protein carboxylmethyltransferase | Decreases activation of cAMP phosphodiesterase. | [2][13] |

| Trimethylation | Lysine 115 | Calmodulin N-methyltransferase | Modulates interactions with specific target proteins. | [12][14][15] |

Ubiquitination: A Signal for Degradation or Regulation?

Ubiquitination, the covalent attachment of ubiquitin, is a versatile PTM that can signal for protein degradation or have non-proteolytic regulatory roles.[16] In the case of calmodulin, ubiquitination is a Ca²⁺-dependent process.[16][17]

The Role of Ubiquitination in Calmodulin Function

Mammalian calmodulin can be conjugated to ubiquitin by the enzyme ubiquityl calmodulin synthetase (uCaM-synthetase).[16] Interestingly, this can result in the attachment of a polyubiquitin chain to a single lysine residue on calmodulin.[16] While ubiquitination is often a tag for proteasomal degradation, the ubiquitination of calmodulin may also serve a regulatory function, potentially modulating its activity.[18] For instance, monoubiquitination has been shown to decrease the biological activity of calmodulin towards phosphorylase kinase.[18]

Summary of Ubiquitination and Its Potential Effects

| Modification Type | Enzyme | Effect on CaM Function | References |

| Mono- and Poly-ubiquitination | Ubiquityl calmodulin synthetase (uCaM-synthetase) | Can decrease the biological activity of calmodulin towards certain targets. May also play a role in Ca²⁺-dependent degradation. | [16][17][18] |

Experimental Protocol: In Vitro Ubiquitination of Bovine Calmodulin

This protocol describes a general method for the in vitro ubiquitination of calmodulin.

Materials:

-

Purified bovine calmodulin

-

Ubiquitin

-

Ubiquitin-activating enzyme (E1)

-

Ubiquitin-conjugating enzyme (E2)

-

Ubiquityl calmodulin synthetase (E3 ligase)

-

ATP

-

Ubiquitination reaction buffer

-

Calcium Chloride (CaCl₂)

Procedure:

-

Reaction Assembly: In a microcentrifuge tube, combine calmodulin, ubiquitin, E1, E2, E3 ligase, and the ubiquitination reaction buffer containing CaCl₂.

-

Reaction Initiation: Start the reaction by adding ATP.

-

Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.

-

Termination: Stop the reaction by adding SDS-PAGE loading buffer and heating.

-

Analysis: Analyze the reaction products by SDS-PAGE and Western blotting using antibodies against calmodulin and ubiquitin to detect the formation of ubiquitin-calmodulin conjugates.

Conclusion: The PTM Code of Calmodulin

The post-translational modifications of bovine calmodulin represent a sophisticated regulatory network that fine-tunes its function as a central mediator of calcium signaling. Phosphorylation, acetylation, methylation, and ubiquitination each impart unique functional consequences, altering calmodulin's affinity for calcium, its conformation, and its interactions with a diverse array of downstream targets. For researchers in basic science and drug development, a thorough understanding of this "PTM code" is essential for deciphering the complex roles of calmodulin in health and disease. Future investigations into the interplay between different PTMs and their context-dependent effects will undoubtedly unveil new avenues for therapeutic intervention in a wide range of calmodulin-related pathologies.

References

-

Buccigross, J. M., Hayes, J. W., II, & Metz, C. S. (n.d.). Isolation and Purification of Calmodulin from Bovine Brain: A Biochemistry Experiment. Journal of Chemical Education. Retrieved from [Link]

-

Ziegenhagen, R., Gehrig, P., & Jennissen, H. P. (1988). Multiple ubiquitination of calmodulin results in one polyubiquitin chain linked to calmodulin. FEBS letters, 234(1), 93-7. Retrieved from [Link]

-

Ho, C. S., & Chien, K. Y. (2022). Calmodulin: The switch button of calcium signaling. Tzu Chi Medical Journal, 34(1), 15-22. Retrieved from [Link]

-

Ziegenhagen, R., & Jennissen, H. P. (1986). Ubiquitin-calmodulin conjugating activity from cardiac muscle. FEBS letters, 204(2), 263-7. Retrieved from [Link]

-

Pizarro, R. A., Risco, M. C., & Gaffney, E. V. (1982). Calmodulin purification and quantitation from bovine mammary tissue. Journal of dairy science, 65(9), 1722-8. Retrieved from [Link]

-

Evenäs, J., Thulin, E., & Forsén, S. (2001). Structural Consequences of Calmodulin EF Hand Mutations. Biochemistry, 40(47), 14193-14200. Retrieved from [Link]

-

Quadroni, M., James, P., & Carafoli, E. (1994). The phosphorylation of calmodulin and calmodulin fragments by kinase fractions from bovine brain. The Journal of biological chemistry, 269(24), 16833-8. Retrieved from [Link]

-

Zhang, T., Liu, Y., Wang, L., Li, Y., Wang, X., Wang, X., ... & Wang, Y. (2021). Acetylation of calmodulin regulates synaptic plasticity and fear learning. Nature communications, 12(1), 1-15. Retrieved from [Link]

-

Wikipedia. (2023). Calmodulin. Retrieved from [Link]

-

UniProt. (n.d.). CALM - Calmodulin - Bos taurus (Bovine). Retrieved from [Link]

-

Simon, M. J., Ko, C. Y., Rebbeck, R. T., Baidar, S., Cornea, R. L., & Bers, D. M. (2021). CaMKIIδ post-translational modifications increase affinity for calmodulin inside cardiac ventricular myocytes. Journal of molecular and cellular cardiology, 158, 11-21. Retrieved from [Link]

-

Laub, M., Steppuhn, J. A., Blüggel, M., Immler, D., Meyer, H. E., & Jennissen, H. P. (1998). Modulation of calmodulin function by ubiquitin-calmodulin ligase and identification of the responsible ubiquitylation site in vertebrate calmodulin. The European journal of biochemistry, 255(2), 422-31. Retrieved from [Link]

-

Li, H., Liu, Y., & Li, G. (2021). Role of Posttranslational Modifications of Proteins in Cardiovascular Disease. Frontiers in cardiovascular medicine, 8, 715079. Retrieved from [Link]

-

Peersen, O. B., Madsen, T. S., & Falke, J. J. (1997). Intermolecular tuning of calmodulin by target peptides and proteins: differential effects on Ca2+ binding and implications for kinase activation. Biochemistry, 36(16), 5067-77. Retrieved from [Link]

-

Baker, K., Geeves, M. A., & Mulvihill, D. P. (2022). Acetylation stabilises calmodulin-regulated calcium signalling. FEBS letters, 596(6), 762-771. Retrieved from [Link]

-

Adamec, J., Vlkovicova, J., Mikes, V., Novotova, M., Hrabovska, A., & Lacinova, L. (2019). Posttranslational modifications of calcium/calmodulin-dependent protein kinase IIδ and its downstream signaling in human failing hearts. Physiological research, 68(Suppl 2), S227-S238. Retrieved from [Link]

-

Sacks, D. B., Davis, H. W., Williams, J. P., & Kido, Y. (1997). The activity of calmodulin is altered by phosphorylation: modulation of calmodulin function by the site of phosphate incorporation. The Journal of biological chemistry, 272(40), 24985-90. Retrieved from [Link]

-

iPTMnet. (n.d.). iPTMnet Report P62157 CALM. Retrieved from [Link]

-

Kandel, E. R. (2021). Calmodulin acetylation: A modification to remember. The Journal of biological chemistry, 297(4), 101150. Retrieved from [Link]

-

Ziegenhagen, R., & Jennissen, H. P. (1992). Ca(2+)-dependent ubiquitination of calmodulin in yeast. FEBS letters, 296(1), 13-6. Retrieved from [Link]

-

Tsvetkov, D., & Delemotte, L. (2021). Effect of Ca2+ on the promiscuous target-protein binding of calmodulin. PloS one, 16(5), e0251910. Retrieved from [Link]

-

Benaim, G., & Villalobo, A. (2002). Phosphorylation of calmodulin. Functional implications. The European journal of biochemistry, 269(15), 3619-31. Retrieved from [Link]

-

Gagnon, C. (1983). Enzymatic carboxyl methylation of calcium-binding proteins. Canadian journal of biochemistry and cell biology = Revue canadienne de biochimie et biologie cellulaire, 61(8), 921-6. Retrieved from [Link]

-

Berchtold, M. W., Egli, D., Rhyner, J. A., Hameister, H., & Strehler, E. E. (2012). Significance of Calcium Binding, Tyrosine Phosphorylation, and Lysine Trimethylation for the Essential Function of Calmodulin in Vertebrate Cells Analyzed in a Novel Gene Replacement System. The Journal of biological chemistry, 287(22), 18456-69. Retrieved from [Link]

-

Tsvetkov, D., & Delemotte, L. (2021). Effect of Ca2+ on the promiscuous target-protein binding of calmodulin. PloS one, 16(5), e0251910. Retrieved from [Link]

-

Ho, C. S., & Chien, K. Y. (2022). Calmodulin: The switch button of calcium signaling. Tzu Chi Medical Journal, 34(1), 15. Retrieved from [Link]

-

Van der Westhuyzen, D. R., & Orrenius, S. (2013). Calmodulin Methylation: Another Layer of Regulation in Calcium Signaling. The Plant cell, 25(11), 4220. Retrieved from [Link]

-

G-Biosciences. (n.d.). Calmodulin Resin. Retrieved from [Link]

-

Berchtold, M. W., Egli, D., Rhyner, J. A., Hameister, H., & Strehler, E. E. (2012). Significance of calcium binding, tyrosine phosphorylation, and lysine trimethylation for the essential function of calmodulin in vertebrate cells analyzed in a novel gene replacement system. The Journal of biological chemistry, 287(22), 18456-69. Retrieved from [Link]

-

Baker, K., Geeves, M. A., & Mulvihill, D. P. (2022). Acetylation stabilises calmodulin-regulated calcium signalling. FEBS letters, 596(6), 762-771. Retrieved from [Link]

-

Andreasen, T. J., Luetje, C. W., Heideman, W., & Storm, D. R. (1983). Purification of a novel calmodulin-binding protein from bovine cerebral cortex membranes. Biochemistry, 22(20), 4615-8. Retrieved from [Link]

-

Li, X. J., Li, X. Y., Wang, J., & Wang, Y. (2010). Isolation,Purification and Identification of Bovine Brain Calmodulin and Preparation of Antigen. Xinjiang Agricultural Sciences, 47(11), 2235-2239. Retrieved from [Link]

-

Zhang, M., Tanaka, T., & Ikura, M. (1995). Calcium-induced conformational transition revealed by the solution structure of apo calmodulin. Nature structural biology, 2(9), 758-67. Retrieved from [Link]

-

Vítová, M., Staňková, L., & Spíchal, L. (2021). Common Post-translational Modifications (PTMs) of Proteins: Analysis by Up-to-Date Analytical Techniques with an Emphasis on Barley. Journal of agricultural and food chemistry, 69(1), 1-16. Retrieved from [Link]

-

Simon, M. J., Ko, C. Y., Rebbeck, R. T., Baidar, S., Cornea, R. L., & Bers, D. M. (2021). CaMKIIδ post-translational modifications increase affinity for calmodulin inside cardiac ventricular myocytes. Journal of molecular and cellular cardiology, 158, 11-21. Retrieved from [Link]

-

Simon, M. J., Ko, C. Y., Rebbeck, R. T., Baidar, S., Cornea, R. L., & Bers, D. M. (2021). CaMKIIδ post-translational modifications increase affinity for calmodulin inside cardiac ventricular myocytes. Journal of molecular and cellular cardiology, 158, 11-21. Retrieved from [Link]

Sources

- 1. Calmodulin - Wikipedia [en.wikipedia.org]

- 2. Calmodulin: The switch button of calcium signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effect of Ca2+ on the promiscuous target-protein binding of calmodulin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Calmodulin purification and quantitation from bovine mammary tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. uniprot.org [uniprot.org]

- 7. Role of Posttranslational Modifications of Proteins in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Phosphorylation of calmodulin. Functional implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The activity of calmodulin is altered by phosphorylation: modulation of calmodulin function by the site of phosphate incorporation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Acetylation of calmodulin regulates synaptic plasticity and fear learning - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Calmodulin acetylation: A modification to remember - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Calmodulin Methylation: Another Layer of Regulation in Calcium Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Enzymatic carboxyl methylation of calcium-binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Significance of Calcium Binding, Tyrosine Phosphorylation, and Lysine Trimethylation for the Essential Function of Calmodulin in Vertebrate Cells Analyzed in a Novel Gene Replacement System - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Significance of calcium binding, tyrosine phosphorylation, and lysine trimethylation for the essential function of calmodulin in vertebrate cells analyzed in a novel gene replacement system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Multiple ubiquitination of calmodulin results in one polyubiquitin chain linked to calmodulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Ubiquitin-calmodulin conjugating activity from cardiac muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Modulation of calmodulin function by ubiquitin-calmodulin ligase and identification of the responsible ubiquitylation site in vertebrate calmodulin - PubMed [pubmed.ncbi.nlm.nih.gov]

Calmodulin in Bovine Testes: A Technical Guide to Concentration, Function, and Analysis

This guide provides an in-depth technical overview of calmodulin concentration, its pivotal roles in bovine testicular physiology, and the methodologies for its quantification. It is intended for researchers, scientists, and professionals in drug development engaged in reproductive biology and andrology.

Introduction: The Central Role of Calmodulin in Testicular Function

Calmodulin (CaM) is a ubiquitous, highly conserved calcium-binding protein that acts as a primary transducer of intracellular calcium signals. In the bovine testes, as in other mammalian species, CaM is a critical regulator of male reproductive function. It is intimately involved in numerous cellular processes essential for fertility, including spermatogenesis, sperm motility, and the acrosome reaction.[1] The dynamic fluctuation of intracellular Ca²⁺ concentration is translated by calmodulin into downstream cellular responses by activating a host of enzymes, including protein kinases, phosphatases, and phosphodiesterases.[2] Understanding the concentration and function of calmodulin in bovine testes is therefore fundamental to elucidating the mechanisms of male fertility and developing novel therapeutic strategies for reproductive disorders.

While a definitive concentration of calmodulin in whole bovine testes tissue is not extensively documented in publicly available literature, valuable insights can be drawn from studies on related calcium-binding proteins and on calmodulin levels within bovine spermatozoa. A study on the calcium-binding protein calregulin in various bovine tissues reported a concentration of 256 micrograms per gram of testis tissue, suggesting that calcium-binding proteins are abundant in this organ.[3] Furthermore, direct quantification of calmodulin in bull sperm has revealed significant amounts, with approximately 280 micrograms found in 10¹⁰ sperm heads and 3 micrograms in the corresponding midpieces and tails.[4]

Quantitative Analysis of Calmodulin in Bovine Reproductive Tissues

Precise quantification of calmodulin is essential for understanding its physiological and pathological roles. The following table summarizes the available data on calmodulin and a related calcium-binding protein in bovine reproductive tissues.

| Analyte | Tissue/Cell Type | Concentration | Method | Reference |

| Calmodulin | Bull Sperm Heads | ~280 µg / 10¹⁰ cells | Radioenzymatic Assay | Feinberg et al. (1981)[4] |

| Calmodulin | Bull Sperm Midpieces + Tails | ~3 µg / 10¹⁰ cells | Radioenzymatic Assay | Feinberg et al. (1981)[4] |

| Calregulin | Bovine Testis | 256 µg / g tissue | Radioimmunoassay | Waisman et al. (1986)[3] |

The Dynamic Role of Calmodulin in Spermatogenesis and Sperm Function

Calmodulin levels are not static within the testicular environment; they fluctuate significantly during the process of spermatogenesis.[5] These changes are tightly correlated with key developmental stages of male germ cells.

Calmodulin Signaling in Spermatogenesis

The intricate process of spermatogenesis relies on precise spatiotemporal signaling cascades, many of which are orchestrated by Ca²⁺/calmodulin. The following diagram illustrates a simplified model of the Ca²⁺/calmodulin signaling pathway's involvement in this process.

Caption: Ca²⁺/Calmodulin signaling in spermatogenesis.

Calmodulin in Sperm Motility and Hyperactivation

The acquisition of motility and the ability to undergo hyperactivation are critical for sperm to reach and fertilize the oocyte. Calmodulin, in conjunction with CaM-dependent protein kinase II (CaMKII), plays a crucial role in regulating these processes.[6] Elevated intracellular Ca²⁺ levels, a hallmark of capacitation, lead to the activation of the Ca²⁺/CaM/CaMKII pathway, which in turn modulates flagellar beating patterns to induce hyperactivated motility.[6]

Methodologies for Calmodulin Quantification in Testicular Tissue

Accurate determination of calmodulin concentration relies on robust and validated methodologies. The choice of method depends on the specific research question, sample type, and available resources.

Experimental Workflow for Calmodulin Quantification

The following diagram outlines a general workflow for the quantification of calmodulin from bovine testes tissue.

Caption: General workflow for calmodulin quantification.

Detailed Protocol: Radioimmunoassay (RIA) for Calmodulin

Radioimmunoassay is a highly sensitive technique for quantifying calmodulin in tissue extracts. The principle of competitive binding forms the basis of this assay, where radiolabeled calmodulin competes with unlabeled calmodulin in the sample for a limited number of antibody binding sites.

Materials:

-

Purified calmodulin standard (commercially available from bovine testes)[7][8]

-

¹²⁵I-labeled calmodulin

-

Anti-calmodulin antibody

-

Precipitating agent (e.g., Protein A-Sepharose or a secondary antibody)

-

Assay buffer (e.g., phosphate-buffered saline with bovine serum albumin)

-

Gamma counter

Procedure:

-

Standard Curve Preparation: Prepare a series of dilutions of the purified calmodulin standard to generate a standard curve.

-

Sample Preparation: Homogenize bovine testes tissue in a suitable lysis buffer and centrifuge to obtain a clear supernatant.

-

Assay Setup: In appropriate tubes, combine a fixed amount of anti-calmodulin antibody, a fixed amount of ¹²⁵I-labeled calmodulin, and either the calmodulin standard or the tissue extract.

-

Incubation: Incubate the mixture to allow for competitive binding to reach equilibrium.

-

Separation of Bound and Free Calmodulin: Add the precipitating agent to separate the antibody-bound calmodulin from the free calmodulin. Centrifuge and carefully remove the supernatant.

-

Radioactivity Measurement: Measure the radioactivity of the pellet (bound fraction) using a gamma counter.

-

Data Analysis: Construct a standard curve by plotting the percentage of bound ¹²⁵I-labeled calmodulin against the concentration of the calmodulin standard. Determine the calmodulin concentration in the tissue samples by interpolating their corresponding radioactivity measurements on the standard curve.

Self-Validation and Causality: The accuracy of the RIA is critically dependent on the specificity of the antibody and the purity of the calmodulin standard and tracer. The inclusion of a standard curve in every assay serves as an internal validation, ensuring the reliability of the measurements. The competitive nature of the assay ensures that the measured signal is inversely proportional to the concentration of calmodulin in the sample, providing a robust quantitative readout.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA offers a non-radioactive, high-throughput alternative for calmodulin quantification. Commercially available ELISA kits for bovine calmodulin provide a convenient and standardized platform for this purpose.[9] The principle typically involves a sandwich ELISA format where a capture antibody immobilized on a microplate binds to calmodulin in the sample, which is then detected by a second, enzyme-linked antibody. The enzymatic reaction produces a measurable signal (e.g., colorimetric or fluorescent) that is proportional to the amount of calmodulin present.

Factors Influencing Calmodulin Concentration in Bovine Testes

The concentration of calmodulin in bovine testes is not static and can be influenced by various physiological and environmental factors.

-

Age and Developmental Stage: Calmodulin levels exhibit dynamic changes throughout testicular development and spermatogenesis.[5]

-

Hormonal Regulation: Gonadotropins, such as follicle-stimulating hormone (FSH) and luteinizing hormone (LH), are known to influence testicular function and may indirectly regulate calmodulin expression and concentration.

-

Pathological Conditions: Conditions that affect testicular function, such as heat stress, can impact the calmodulin signaling pathway and potentially alter its concentration.[10][11]

-

Environmental Factors: Exposure to certain toxins or environmental stressors may disrupt testicular homeostasis and affect calmodulin levels.

Conclusion and Future Directions

Calmodulin is a key regulator of bovine testicular function, with its concentration and activity being critical for male fertility. While direct quantification of calmodulin in whole bovine testes tissue requires further investigation, existing data from spermatozoa and related calcium-binding proteins provide valuable insights. The methodologies outlined in this guide offer robust approaches for the accurate determination of calmodulin concentration, which will be instrumental in advancing our understanding of male reproductive health and disease. Future research should focus on establishing a definitive concentration range for calmodulin in healthy bovine testes and investigating how this is altered in various subfertile and infertile conditions. Such studies will pave the way for the development of novel diagnostics and therapeutic interventions for male infertility.

References

-

Feitosa, W. B., et al. (2022). Heat shock affects the Ca2+/calmodulin-dependent protein kinase II dynamic during bovine sperm capacitation and acrosome reaction. Frontiers in Cell and Developmental Biology, 10, 961925. [Link]

-

Feitosa, W. B., et al. (2022). Heat shock affects the Ca 2+ /calmodulin-dependent protein kinase II dynamic during bovine sperm capacitation and acrosome reaction. bioRxiv. [Link]

-

Gagnon, C., et al. (2020). Study on the role of calmodulin in sperm function through the enrichment and identification of calmodulin-binding proteins in bovine ejaculated spermatozoa. Journal of Cellular Physiology, 235(6), 5205-5221. [Link]

-

Ignotz, G. G., & Suarez, S. S. (2005). Calcium/calmodulin and calmodulin kinase II stimulate hyperactivation in demembranated bovine sperm. Biology of Reproduction, 73(3), 519-526. [Link]

-

Navarrete, F. A., et al. (2015). Biphasic Role of Calcium in Mouse Sperm Capacitation Signaling Pathways. PLoS ONE, 10(10), e0141162. [Link]

-

Waisman, D. M., et al. (1986). Development of a radioimmunoassay for quantitation of calregulin in bovine tissues. Biochemical and Biophysical Research Communications, 136(3), 1136-1142. [Link]

-

Thérien, I., & Manjunath, P. (1998). Calmodulin-binding proteins in bovine semen. Biology of Reproduction, 59(4), 834-841. [Link]

-

GRSC Store. (n.d.). Bovine Cattle Calcium-Calmodulin Dependent Protein kinase II alpha (CAMK2a) ELISA kit. [Link]

-

Aladdin Scientific. (n.d.). This compound. Biocompare. [Link]

-

Feinberg, J., et al. (1981). Immunocytochemical and biochemical evidence for the presence of calmodulin in bull sperm flagellum. Isolation and characterization of sperm calmodulin. Biochimica et Biophysica Acta (BBA) - General Subjects, 670(3), 340-345. [Link]

-

Trejo, R., & Delhumeau, G. (1997). Calmodulin content, Ca2+-dependent calmodulin binding proteins, and testis growth: identification of Ca2+-dependent calmodulin binding proteins in primary spermatocytes. Molecular Reproduction and Development, 48(1), 127-136. [Link]

-

Andersson, T., et al. (1982). Characterization of the Ca2+ binding sites of calmodulin from bovine testis using 43Ca and 113Cd NMR. European Journal of Biochemistry, 126(3), 501-505. [Link]

Sources

- 1. Study on the role of calmodulin in sperm function through the enrichment and identification of calmodulin-binding proteins in bovine ejaculated spermatozoa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Development of a radioimmunoassay for quantitation of calregulin in bovine tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Immunocytochemical and biochemical evidence for the presence of calmodulin in bull sperm flagellum. Isolation and characterization of sperm calmodulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Calmodulin content, Ca2+-dependent calmodulin binding proteins, and testis growth: identification of Ca2+-dependent calmodulin binding proteins in primary spermatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Calcium/calmodulin and calmodulin kinase II stimulate hyperactivation in demembranated bovine sperm - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 钙调素 来源于牛睾丸 BioUltra, ≥98% (SDS-PAGE), lyophilized powder, essentially salt free | Sigma-Aldrich [sigmaaldrich.com]

- 8. This compound BioUltra lyophilized powder [sigmaaldrich.com]

- 9. grsc.store [grsc.store]

- 10. Heat shock affects the Ca2+/calmodulin-dependent protein kinase II dynamic during bovine sperm capacitation and acrosome reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Heat shock affects the Ca2+/calmodulin-dependent protein kinase II dynamic during bovine sperm capacitation and acrosome reaction [frontiersin.org]

Calmodulin: A Historical and Technical Guide to a Master Regulator of Cellular Signaling

Abstract